Boc-beta-cyclohexyl-D-Ala-OH

Catalog No.
S15763655
CAS No.
M.F
C14H27NO5
M. Wt
289.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-beta-cyclohexyl-D-Ala-OH

Product Name

Boc-beta-cyclohexyl-D-Ala-OH

IUPAC Name

3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate

Molecular Formula

C14H27NO5

Molecular Weight

289.37 g/mol

InChI

InChI=1S/C14H25NO4.H2O/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10;/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17);1H2

InChI Key

KGIDHDHQFLWAMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)O.O

Boc-beta-cyclohexyl-D-alanine-OH is a derivative of D-alanine, an important amino acid in biological systems. The compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality, which is commonly used in peptide synthesis to prevent premature reactions. The beta-cyclohexyl group adds steric bulk and hydrophobic character, influencing the compound's interactions in biological systems and its utility in medicinal chemistry. The molecular formula for Boc-beta-cyclohexyl-D-alanine-OH is C13H23N1O4C_{13}H_{23}N_{1}O_{4} .

Typical for amino acids and their derivatives:

  • Deprotection Reactions: The Boc group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the free amine, allowing for further chemical modifications or coupling reactions.
  • Peptide Bond Formation: The exposed amine can react with carboxylic acids or activated esters to form peptide bonds, facilitating the synthesis of larger peptides or peptidomimetics.
  • Cyclization Reactions: This compound can be involved in cyclization processes, including head-to-tail or side-chain cyclizations, enhancing the structural complexity of peptides .

The synthesis of Boc-beta-cyclohexyl-D-alanine-OH typically involves:

  • Protection of D-Alanine: Starting from D-alanine, the amino group is protected using a Boc anhydride or similar reagent.
  • Introduction of Cyclohexyl Group: This can be achieved through alkylation reactions where a cyclohexyl halide reacts with the protected D-alanine under basic conditions.
  • Purification: The final product is purified using techniques like column chromatography.

Alternative synthetic routes may involve solid-phase peptide synthesis techniques, where the Boc group serves as a temporary protective group during peptide assembly .

Boc-beta-cyclohexyl-D-alanine-OH finds applications in:

  • Peptide Synthesis: It is utilized as a building block in the synthesis of cyclic peptides and peptidomimetics.
  • Medicinal Chemistry: Due to its structural properties, it may serve as a lead compound for developing new therapeutics targeting specific biological pathways.
  • Research: It aids in studying structure-activity relationships in drug design and development.

Interactions involving Boc-beta-cyclohexyl-D-alanine-OH are often studied through:

  • Molecular Docking Studies: To predict binding affinities with various biological targets.
  • In Vitro Assays: Evaluating its effects on cell lines or enzyme activity to determine its biological relevance.
  • Structure-Activity Relationship Analysis: Comparing it with other amino acid derivatives to elucidate the impact of structural modifications on biological activity.

Several compounds share structural similarities with Boc-beta-cyclohexyl-D-alanine-OH. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Boc-beta-alanine-OHLacks cyclohexyl groupSimpler structure; often used as a standard amino acid building block.
Boc-L-cyclohexyl-D-alanine-OHL configuration instead of DMay exhibit different biological activities due to stereochemistry.
Boc-D-phenylalanine-OHContains phenyl group instead of cyclohexylProvides aromatic character; useful in studies requiring hydrophobic interactions.
Boc-glycine-OHSimplest amino acid; no side chainServes as a basic building block but lacks complexity compared to beta-cyclohexyl derivative.

Boc-beta-cyclohexyl-D-alanine-OH stands out due to its combination of steric bulk from the cyclohexyl group and the protective Boc moiety, making it particularly valuable in specialized peptide synthesis applications where enhanced selectivity and stability are desired .

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

289.18892296 g/mol

Monoisotopic Mass

289.18892296 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-15-2024

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